molecular formula C15H23N3O14P2-2 B1264412 CDP-3,6-dideoxy-alpha-D-mannose(2-)

CDP-3,6-dideoxy-alpha-D-mannose(2-)

Cat. No. B1264412
M. Wt: 531.3 g/mol
InChI Key: JHEDABDMLBOYRG-LLWSESFUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CDP-3,6-dideoxy-alpha-D-mannose(2-) is a CDP-3,6-dideoxy-D-mannose(2-) in which the anomeric centre of the sugar component has alpha-configuration;  major species at pH 7.3. It is a conjugate base of a CDP-3,6-dideoxy-alpha-D-mannose.

Scientific Research Applications

Enzymatic Synthesis and Epimerization

  • CDP-3,6-dideoxy-alpha-D-mannose(2-) undergoes reversible 2-epimerization, a key process in the enzymatic synthesis of cytidine diphosphate 3,6-dideoxyhexoses, crucial in bacterial metabolism and antigenicity (Matsuhashi, 1966).

Biosynthetic Pathways in Bacteria

  • This compound is integral in the biosynthesis of 3,6-dideoxyhexoses found in gram-negative bacteria's lipopolysaccharides, serving as dominant antigenic determinants. These hexoses, including ascarylose, are vital in the serotypes of bacteria like Yersinia pseudotuberculosis and Salmonella enterica (Thorson et al., 1994).

Enzyme Studies and Mechanistic Insights

  • Studies on enzymes like CDP-paratose synthase reveal insights into the catalytic properties of enzymes involved in the formation of 3,6-dideoxy sugars. Understanding these enzymes is vital for comprehending bacterial antigenicity and potential medical applications (Hallis et al., 1998).

Structural and Genetic Analysis

  • Molecular structures of enzymes like alpha-D-glucose-1-phosphate cytidylyltransferase, involved in the production of CDP-tyvelose, offer deep insights into the biochemical pathways of dideoxysugars, which are significant in cell interactions and antibiotics (Koropatkin & Holden, 2004).

Biogenesis and Diversity of Deoxysugars

  • The compound plays a role in the diverse biogenesis of deoxysugars, which are critical for various biological activities. The study of these sugars, including 3,6-dideoxyhexoses, provides insights into genetics, formation, and molecular biosynthesis (Liu & Thorson, 1994).

Biochemical Pathway Analysis

  • Research into the enzymatic synthesis of CDP-3,6-dideoxyhexoses contributes to understanding complex biochemical pathways, particularly in pathogenic species of bacteria like Yersinia and Salmonella, which are essential for developing therapeutic approaches (Koropatkin & Holden, 2005).

Kinetic Studies of Enzymatic Reactions

  • The kinetics of the reductive half-reaction of enzymes like CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase, which are involved in the biosynthesis of 3,6-dideoxyhexoses, provide insights into the enzymatic mechanisms essential for the biosynthesis of these sugars (Gassner et al., 1996).

properties

Product Name

CDP-3,6-dideoxy-alpha-D-mannose(2-)

Molecular Formula

C15H23N3O14P2-2

Molecular Weight

531.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7+,8+,9-,11-,12-,13-,14-/m1/s1

InChI Key

JHEDABDMLBOYRG-LLWSESFUSA-L

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

Canonical SMILES

CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CDP-3,6-dideoxy-alpha-D-mannose(2-)
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CDP-3,6-dideoxy-alpha-D-mannose(2-)
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CDP-3,6-dideoxy-alpha-D-mannose(2-)

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